molecular formula C20H19FN2O2S2 B2719389 N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941922-75-4

N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2719389
CAS RN: 941922-75-4
M. Wt: 402.5
InChI Key: HFANOGQDUKLWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, also known as EFV-3, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth, inflammation, and infectious diseases. N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. It has also been found to inhibit the activity of several kinases involved in the activation of pro-inflammatory pathways.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has also been shown to inhibit the growth of cancer cells by arresting them in the G1 phase of the cell cycle. Additionally, N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has been found to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in water is limited, which can pose a challenge for some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide. One area of interest is the development of N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide analogs with improved pharmacological properties. Another area of interest is the investigation of N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide's potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide and its potential interactions with other drugs.

Synthesis Methods

N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2-(2-bromoacetyl)thiazole with 4-fluorobenzyl mercaptan, followed by the reaction of the resulting intermediate with 2-ethoxyaniline and acetic anhydride. The final product is obtained after purification and isolation.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has shown promising activity against several infectious agents, including bacteria and viruses.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S2/c1-2-25-18-6-4-3-5-17(18)23-19(24)11-16-13-27-20(22-16)26-12-14-7-9-15(21)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFANOGQDUKLWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.